Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzoyloxy groups attached to a cyclohexanone ring through methylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- typically involves the reaction of cyclohexanone with benzoyloxy-substituted benzaldehydes under basic conditions. A common method is the Claisen-Schmidt condensation, where cyclohexanone reacts with two equivalents of 4-(benzoyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials with unique optical and electronic properties
Wirkmechanismus
The mechanism by which Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. The benzoyloxy groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
142451-05-6 |
---|---|
Molekularformel |
C34H26O5 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[4-[[3-[(4-benzoyloxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C34H26O5/c35-32-28(22-24-14-18-30(19-15-24)38-33(36)26-8-3-1-4-9-26)12-7-13-29(32)23-25-16-20-31(21-17-25)39-34(37)27-10-5-2-6-11-27/h1-6,8-11,14-23H,7,12-13H2 |
InChI-Schlüssel |
KJHPWXGKVASIHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.